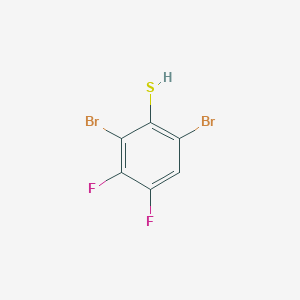

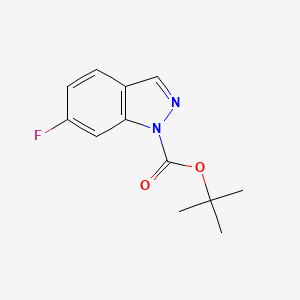

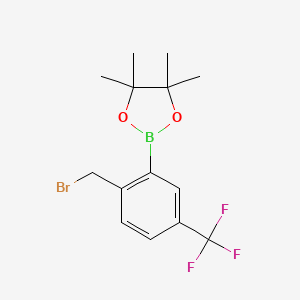

![molecular formula C12H19NO3 B1447767 Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1440960-67-7](/img/structure/B1447767.png)

Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate

Overview

Description

Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound with the CAS Number: 1440960-67-7 . It has a molecular weight of 225.29 and a linear formula of C12H19NO3 .

Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It is a solid at room temperature and should be stored in an inert atmosphere, preferably in a freezer under -20°C .Scientific Research Applications

Pharmacology: CNS Penetrant CXCR2 Antagonists

In pharmacology, this compound is utilized as a reactant in the synthesis of central nervous system (CNS) penetrant CXCR2 antagonists . These antagonists are being explored for the potential treatment of CNS demyelinating diseases, such as multiple sclerosis. The ability of the compound to cross the blood-brain barrier makes it a valuable asset in developing treatments that directly affect the CNS.

Organic Synthesis: γ-Butyrolactone Derivative Preparation

Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate: is used in organic synthesis, particularly in the preparation of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation . This process is significant in the synthesis of various organic compounds, including pharmaceuticals and polymers.

Medicinal Chemistry: Structural Surrogate for Piperidine

The compound serves as a structural surrogate for the piperidine ring system, which is prevalent in many pharmaceutical agents . Its unique structure allows for the exploration of novel chemical spaces and the development of new pharmacophores with potential therapeutic applications.

Chemical Engineering: Process Optimization

In chemical engineering, this compound’s synthesis and application are crucial for process optimization, especially in the design of scalable and efficient production methods for pharmaceutical intermediates .

Biochemistry: Conformational Studies

Biochemically, Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is used in conformational studies due to its rigid structure. It provides insights into the 3D orientation of molecules, which is essential for understanding biochemical interactions and reactions .

Material Science: Advanced Material Development

In material science, the compound’s derivatives are investigated for their potential use in developing advanced materials with specific properties, such as enhanced durability or targeted functionality within complex systems .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of pharmaceuticals such as cns penetrant cxcr2 antagonists for the potential treatment of cns demyelinating .

Biochemical Pathways

Related compounds have been implicated in the modulation of cns demyelinating conditions, suggesting potential involvement in neural signaling pathways .

Result of Action

Related compounds have been used in the synthesis of pharmaceuticals for the potential treatment of cns demyelinating conditions .

properties

IUPAC Name |

tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)4-9(5-12)6-14/h6,9H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIHVJYVIUKZAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

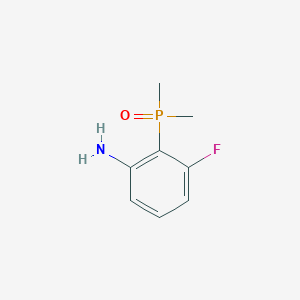

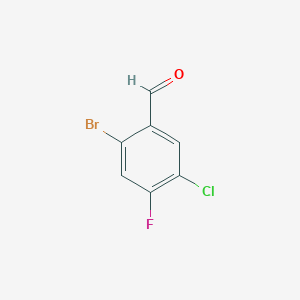

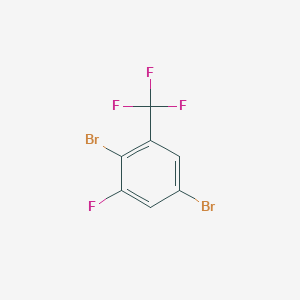

![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1447694.png)

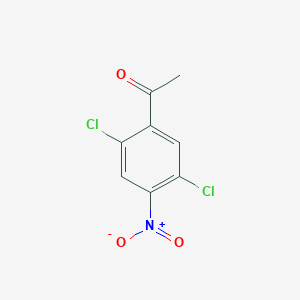

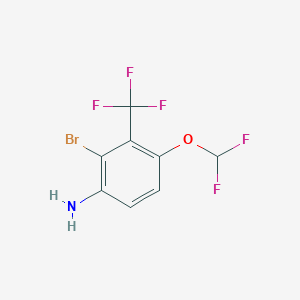

![2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1447701.png)

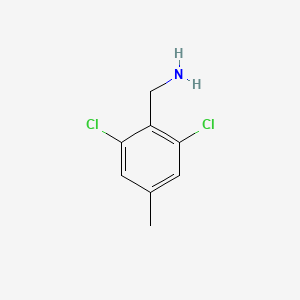

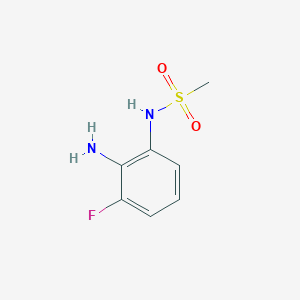

![[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride](/img/structure/B1447702.png)

![2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1447705.png)